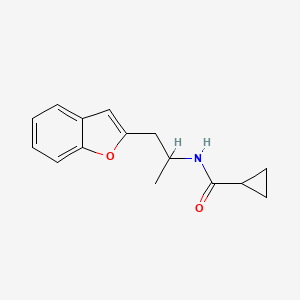
N-(1-(benzofuran-2-yl)propan-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)cyclopropanecarboxamide” is a chemical compound that contains a benzofuran moiety . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular formula of “N-(1-(benzofuran-2-yl)propan-2-yl)cyclopropanecarboxamide” is C11H13NO . The molecular weight is 175.23 .Chemical Reactions Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tetrahydrobenzofuran Derivatives Synthesis :
- Levai et al. (2002) explored the synthesis of unknown tetrahydrobenzofuran derivatives, contributing to chemical knowledge and potential applications in various fields, such as materials science or pharmacology (Levai et al., 2002).
Novel Derivatives Synthesis for Antimicrobial Screening :
- Idrees et al. (2020) synthesized and characterized a series of derivatives integrating quinoline, pyrazole, and benzofuran moieties, which were screened for in vitro antibacterial activity, highlighting their potential in drug discovery and development (Idrees et al., 2020).
- In 2019, a similar study by Idrees et al. introduced innovative carboxamide derivatives with benzofuran and pyrazole components, tested for antibacterial activity, emphasizing the role of such compounds in combating bacterial infections (Idrees et al., 2019).
Exploration of Cytotoxic Neolignans :
- Ma et al. (2017) isolated new neolignans from traditional Chinese medicine and evaluated their antiproliferative activity, contributing to cancer research and treatment options (Ma et al., 2017).
Development of Polymers and Materials :
- Çelik and Coskun (2018) synthesized a methacrylate polymer bearing a chalcone side group and studied its thermal and dielectric properties, indicating its potential application in material sciences (Çelik & Coskun, 2018).
Bioactivity and Pharmacological Potential
Antibacterial and Antimicrobial Agents :
- Koca et al. (2005) synthesized novel ketoxime derivatives of benzofuran and screened them for antimicrobial activity, contributing to the discovery of new antibacterial agents (Koca et al., 2005).
- Shankerrao et al. (2013) developed phenolic esters and amides of quinoline carboxylic acid and tested them for antioxidant and antibacterial activities, showing potential for pharmaceutical applications (Shankerrao et al., 2013).
Antitumor and Anticancer Activities :
- El-Zahar et al. (2011) synthesized pyrazole pyrimidine derivatives and conducted a molecular docking study along with cytotoxic activity evaluation against liver carcinoma, demonstrating the compound's potential in cancer therapy (El-Zahar et al., 2011).
- Rida et al. (2006) developed a series of thiosemicarbazides and derived ring systems, evaluating them for their anti-HIV, anticancer, antibacterial, and antifungal activities, thus contributing to the search for new therapeutic agents (Rida et al., 2006).
Orientations Futures
Given the strong biological activities of benzofuran compounds, they have the potential to be developed into effective therapeutic drugs . Future research could focus on exploring the therapeutic potential of “N-(1-(benzofuran-2-yl)propan-2-yl)cyclopropanecarboxamide” and other benzofuran derivatives.
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10(16-15(17)11-6-7-11)8-13-9-12-4-2-3-5-14(12)18-13/h2-5,9-11H,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQZSIIIBDZHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

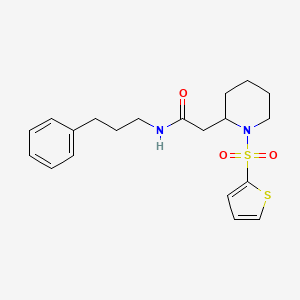
![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)
![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2806000.png)

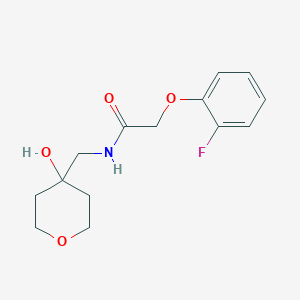
![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)
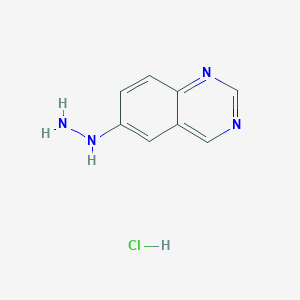
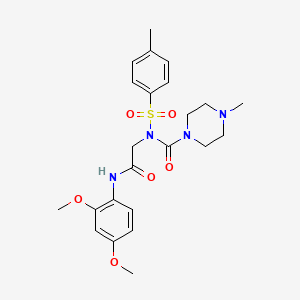
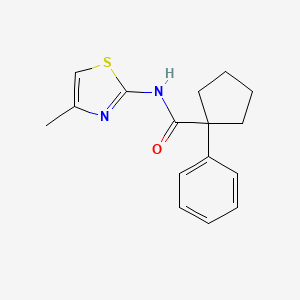
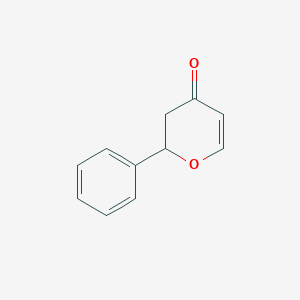
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2806011.png)
![1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid](/img/structure/B2806012.png)
